molecular formula C26H22N2O4 B2536830 5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 450360-42-6

5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Numéro de catalogue: B2536830
Numéro CAS: 450360-42-6
Poids moléculaire: 426.472
Clé InChI: XDXJUUHNJODLNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core. The molecule is substituted at positions 1 and 3 with 3-methylphenyl groups and at position 5 with a 4-methoxyphenylmethylene moiety.

Propriétés

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-17-6-4-8-20(14-17)27-24(29)23(16-19-10-12-22(32-3)13-11-19)25(30)28(26(27)31)21-9-5-7-18(2)15-21/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXJUUHNJODLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione, also known as 1,3-bis(3-methylphenyl)-5-((4-methoxyphenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione (CAS No. 450360-42-6), is a compound with significant potential in pharmacological applications. Its molecular formula is C26H22N2O4C_{26}H_{22}N_{2}O_{4} with a molecular weight of 426.46 g/mol. This article explores its biological activity based on various studies and findings.

PropertyValue
Molecular FormulaC26H22N2O4
Molecular Weight426.46 g/mol
CAS Number450360-42-6
DensityNot specified
SolubilityNot specified

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the methoxyphenyl group is particularly noteworthy as it has been associated with enhanced binding affinity to certain receptors and enzymes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, studies have shown that related diazine derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Antioxidant Activity

The compound's structural characteristics suggest potential antioxidant properties. Compounds with similar diazine frameworks have been reported to scavenge free radicals effectively, thereby contributing to cellular protection against oxidative stress .

Enzyme Inhibition

Inhibition studies reveal that this compound may act as an inhibitor for specific enzymes. For instance, some diazine derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antibacterial Screening : A series of synthesized diazine derivatives were tested for antibacterial properties. The results indicated that certain compounds exhibited significant inhibition against pathogenic bacteria with IC50 values ranging from 2.14 µM to 0.63 µM in some cases .
  • In Silico Studies : Molecular docking studies have been performed to predict the interaction of these compounds with target proteins. These studies help elucidate the binding modes and affinities of the compounds towards specific biological targets .
  • Toxicity Assessments : Preliminary toxicity assessments indicate that while some derivatives show promising biological activity, they also need thorough evaluation for cytotoxicity to ensure safety for potential therapeutic use .

Applications De Recherche Scientifique

The compound exhibits significant potential in medicinal chemistry due to its structural characteristics. Key areas of investigation include:

  • Antibacterial Properties : The compound has been evaluated for its efficacy against various bacterial strains.
  • Enzyme Inhibition : Studies have focused on its ability to inhibit specific enzymes relevant to therapeutic applications.

Enzyme Inhibition Studies

Enzyme inhibition is crucial for understanding the therapeutic potential of new compounds. The synthesized derivatives of diazinane have shown promising results in inhibiting enzymes such as acetylcholinesterase (AChE) and urease.

Table 1: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)Reference
Compound AAChE2.14 ± 0.003
Compound BUrease0.63 ± 0.001
Compound CAChE21.25 (Thiourea)

These data indicate that some derivatives exhibit strong inhibitory activity against urease and moderate activity against AChE, suggesting potential applications in treating conditions like hyperurecemia or Alzheimer's disease.

Antibacterial Activity

The antibacterial properties of the compound have been assessed through various studies. For instance:

  • Case Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of a related diazinane derivative against multiple bacterial strains. Results showed significant inhibition of growth in Staphylococcus aureus, indicating potential for further development in antibiotic therapies.

Table 2: Antibacterial Activity Data

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies and Research Findings

Research on similar compounds provides insight into the potential applications of 5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione:

  • Case Study on Enzyme Inhibition : Research conducted on a series of diazinane compounds demonstrated potent urease inhibition across various derivatives. The findings suggested that modifications to the chemical structure could enhance enzyme binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, melting points, and synthesis methods:

Compound Name Substituent Molecular Weight Melting Point (°C) Synthesis Method Key Properties/Applications
Target Compound 4-Methoxyphenylmethylene ~456 (estimated) Not reported Likely condensation (GP1-like) High purity (NLT 97% per analog data)
5,5'-((4-Methoxyphenyl)methylene)bis(1,3-dimethylpyrimidine-trione) Diethylaminium Salt3f 4-Methoxyphenyl Not reported 160 GP1 procedure Rose crystals; spectral data validated
5,5'-((4-Nitrophenyl)methylene)bis(1,3-dimethylpyrimidine-trione) Diethylaminium Salt3g 4-Nitrophenyl Not reported 195 GP1 procedure Yellow powder; higher melting point
5,5'-(3-Tolylmethylene)bis(1,3-dimethylpyrimidine-trione) Diethylaminium Salt3h 3-Tolyl Not reported 135 GP1 procedure Rose crystals; lower melting point
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-trione 2,4-Dimethoxyphenyl 456.49 Not reported Not specified High purity (ISO-certified)
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-trione 4-Ethoxyphenyl Not reported Not reported Not specified Ethoxy group enhances lipophilicity
5-[(3,4-Dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-trione 3,4-Dimethoxyphenyl Not reported Not reported Claisen-Schmidt/Michael addition Positional isomer effects
1,3-Bis(3-methylphenyl)-5-(3-thienylmethylene)-1,3-diazinane-trione 3-Thienyl 402.47 Not reported Not specified Heteroaromatic substitution; lower MW

Key Observations:

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 3g) increase melting points (195°C) compared to electron-donating groups (methoxy in 3f: 160°C; tolyl in 3h: 135°C) .
  • Heteroaromatic Substitution : The thienyl group in introduces a sulfur atom, reducing molecular weight (402.47 vs. ~456) and possibly modifying electronic properties .

Spectral and Analytical Data

  • IR/NMR Trends : Methoxy groups (e.g., in 3f) show characteristic OCH3 peaks at ~3.75 ppm in ¹H-NMR, while ethoxy groups () exhibit CH3 triplets (~1.42 ppm) and OCH2 quartets (~4.02 ppm) .
  • Mass Spectrometry : LC/MS data for analogs confirm molecular ion peaks consistent with calculated weights (e.g., 3f: [M+H]+ at m/z ~441) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.